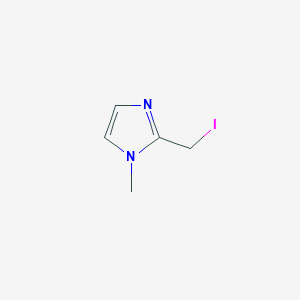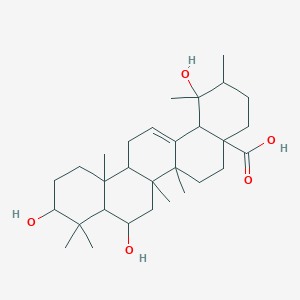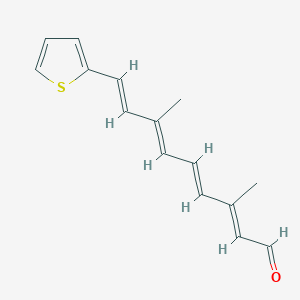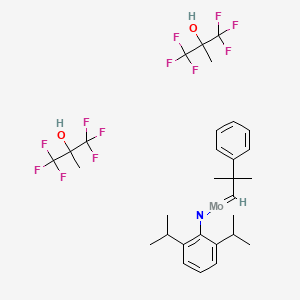
N-methyltetrahydro-2H-pyran-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of tetrahydropyran-4-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrahydropyran-4-sulfonyl chloride+Methylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonic acids, while reduction with lithium aluminum hydride may produce amines.
Applications De Recherche Scientifique
N-methyltetrahydro-2H-pyran-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-methyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran-4-sulfonamide: Similar structure but lacks the methyl group.
N-methylsulfonamide: Contains the sulfonamide group but lacks the tetrahydropyran ring.
Methanesulfonamide: A simpler sulfonamide derivative with a different structure.
Uniqueness
N-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO3S |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
N-methyloxane-4-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7-11(8,9)6-2-4-10-5-3-6/h6-7H,2-5H2,1H3 |
Clé InChI |
SWMXVOZRCJZGBW-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


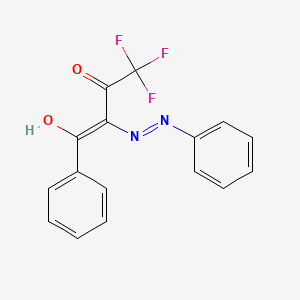
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
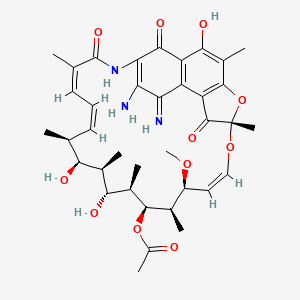

![Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-](/img/structure/B12326845.png)

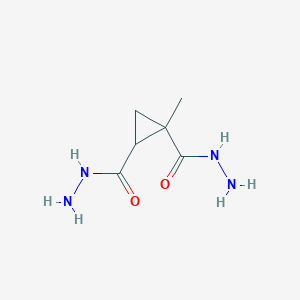

![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)
